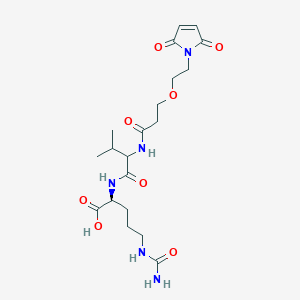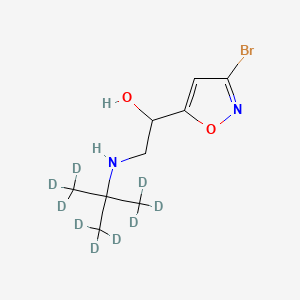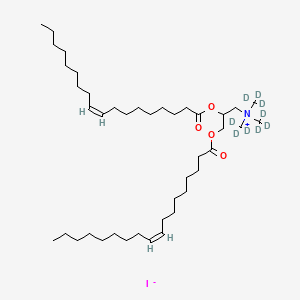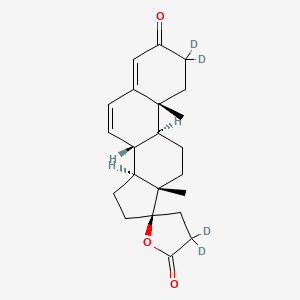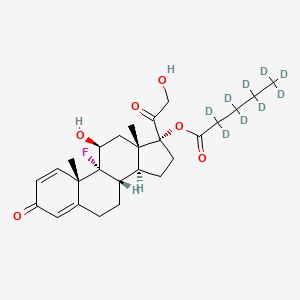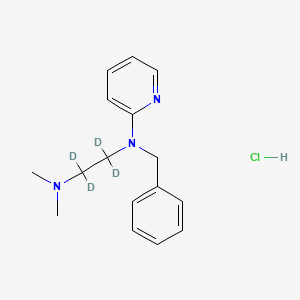
Tripelennamine-d4 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripelennamine-d4 (hydrochloride) is a deuterated form of tripelennamine hydrochloride, a first-generation antihistamine. It is primarily used in scientific research to study the pharmacokinetics and metabolism of tripelennamine due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tripelennamine-d4 (hydrochloride) involves the incorporation of deuterium atoms into the tripelennamine molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The general synthetic route involves the reaction of N-benzyl-N-methyl-2-pyridinamine with deuterated methylamine under controlled conditions to yield the deuterated product .
Industrial Production Methods
Industrial production of tripelennamine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
Tripelennamine-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as silver (III) in an alkaline medium.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Silver (III) in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides under basic conditions.
Major Products Formed
Oxidation: The major product formed is ((di-methyl-amino)-methyl)(pyridin-2-yl)-amino (phenyl) methanol.
Reduction: The major product is the reduced form of tripelennamine-d4.
Substitution: The major products are substituted derivatives of tripelennamine-d4.
Wissenschaftliche Forschungsanwendungen
Tripelennamine-d4 (hydrochloride) is widely used in scientific research, including:
Biology: Employed in studies to understand the interaction of antihistamines with histamine receptors.
Medicine: Used in pharmacological research to investigate the efficacy and safety of antihistamines.
Industry: Utilized in the development of new antihistamine formulations and in quality control processes.
Wirkmechanismus
Tripelennamine-d4 (hydrochloride) exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose . The molecular targets include the H1 receptors located on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.
Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.
Brompheniramine: Similar to chlorpheniramine, used for allergy relief.
Uniqueness
Tripelennamine-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic studies and in the development of new antihistamine formulations .
Eigenschaften
Molekularformel |
C16H22ClN3 |
|---|---|
Molekulargewicht |
295.84 g/mol |
IUPAC-Name |
N-benzyl-1,1,2,2-tetradeuterio-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15;/h3-11H,12-14H2,1-2H3;1H/i12D2,13D2; |
InChI-Schlüssel |
FSSICIQKZGUEAE-QJUQVXHISA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])N(CC1=CC=CC=C1)C2=CC=CC=N2)N(C)C.Cl |
Kanonische SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



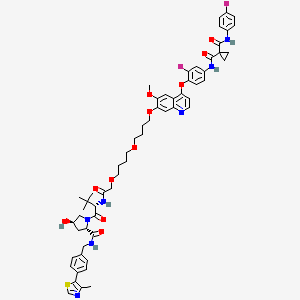
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
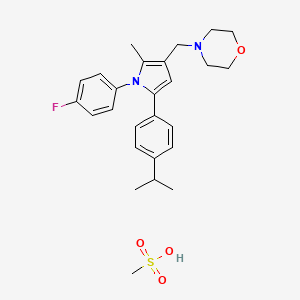
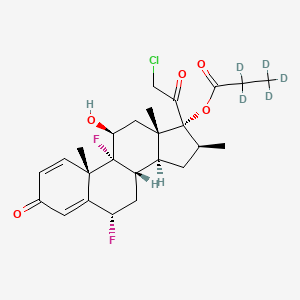
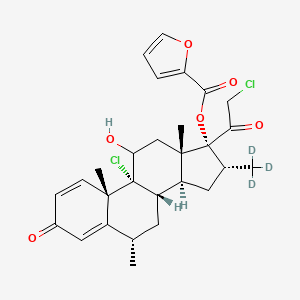
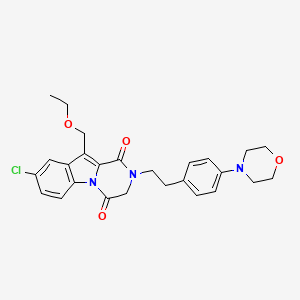
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)
